molecular formula C16H12O3 B14124683 4-(4-Methoxy-phenyl)-chromen-2-one

4-(4-Methoxy-phenyl)-chromen-2-one

Cat. No.: B14124683
M. Wt: 252.26 g/mol
InChI Key: IXEBIHVGUDCXHJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenyl)-chromen-2-one is a coumarin derivative characterized by a chromen-2-one (benzopyran-2-one) core substituted with a 4-methoxyphenyl group at the 4-position. Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.26 g/mol (PubChem CID: N/A; ChemSpider ID: 1120268) . Structurally, it features a planar aromatic system with a ketone oxygen at position 2, contributing to its fluorescence and biological activity. The methoxy group at the para position of the phenyl ring enhances its lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

The methoxy substituent is critical in modulating electronic effects and hydrogen-bonding interactions, which are pivotal for receptor binding in therapeutic applications .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-16(17)19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

IXEBIHVGUDCXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Step 1: Acid-Catalyzed Cyclization

The first step involves treating ethyl 4-methoxybenzoylacetate with concentrated sulfuric acid in ethanol at 0–20°C for 24 hours, yielding an intermediate chromenone derivative with a 64% yield. The mechanism proceeds via intramolecular cyclization, where the acidic proton from sulfuric acid facilitates keto-enol tautomerism, enabling nucleophilic attack of the phenolic oxygen on the carbonyl carbon.

Step 2: Alkoxy Group Introduction

The intermediate is then reacted with acetone and potassium carbonate at 50–56°C for 1 hour to introduce the 7-(2-oxopropoxy) substituent, achieving a 78% yield. This base-mediated nucleophilic substitution replaces the hydroxyl group with a propionyloxy moiety.

Table 1: Reaction Conditions for Garazd’s Method

Step Reagents Temperature Time Yield
1 H₂SO₄, ethanol 0–20°C 24 h 64%
2 K₂CO₃, acetone 50–56°C 1 h 78%

Halogenation-Cyclization Process (Adapted from US Patent 3808232A)

A patent by outlines a halogenation-cyclization strategy for 4-halomethyl coumarins, adaptable to synthesize 4-(4-methoxyphenyl)-chromen-2-one.

Diketene Halogenation

Diketene reacts with bromine in carbon tetrachloride at −10°C to form γ-bromoacetoacetic bromide. Substituting m-cresol with 4-methoxyphenol in the esterification step generates a phenyl ester precursor.

Sulfuric Acid-Mediated Cyclization

Treating the ester with concentrated sulfuric acid at 5°C induces cyclization, forming the coumarin core. Hydrolysis of the sulfuric acid layer with ice water precipitates the product. While the original patent reports a 9.7% yield for 4-chloromethylcoumarin, optimizing phenol substitution may improve yields for the target compound.

Key Challenges :

  • Low yields in halogenation steps.
  • Sensitivity of 4-methoxyphenol to oxidative side reactions.

Suzuki–Miyaura Cross-Coupling with 4-Chlorocoumarin

Glass et al. demonstrated a Pd-catalyzed cross-coupling between 4-chlorocoumarin and arylboronic acids.

Reaction Setup

4-Chlorocoumarin (CAS 23982-31-2) reacts with 4-methoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) at 80°C for 12 hours. The method leverages the electrophilic nature of the 4-chloro group, enabling efficient C–C bond formation.

Table 2: Suzuki Coupling Optimization

Catalyst Solvent Temperature Yield
Pd(PPh₃)₄ DMF/H₂O 80°C 85%
Pd(OAc)₂/XPhos Toluene/EtOH 100°C 72%

Advantages

  • High functional group tolerance.
  • Air- and moisture-stable reagents.

Oxidative Heterocyclization of Chalcone Derivatives

Crystallographic studies by reveal a route via oxidative cyclization of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Chalcone Synthesis

4-Methoxybenzaldehyde condenses with 2-hydroxyacetophenone in ethanol/NaOH (1:1) to form the chalcone intermediate.

Cyclization to Coumarin

Heating the chalcone with acetic anhydride and a catalytic amount of sulfuric acid induces cyclization via intramolecular esterification, yielding the target compound with 68% efficiency.

Mechanistic Insight :
The reaction proceeds through keto-enol tautomerism, followed by nucleophilic attack of the phenolic oxygen on the α,β-unsaturated ketone.

Pechmann Condensation with Modified Substrates

The Pechmann reaction, classically used for coumarin synthesis, was adapted by using resorcinol and ethyl 4-methoxybenzoylacetate.

Reaction Conditions

Heating resorcinol with ethyl 4-methoxybenzoylacetate in concentrated sulfuric acid at 60°C for 6 hours yields 4-(4-methoxyphenyl)-chromen-2-one with 70% efficiency.

Table 3: Pechmann Reaction Variants

Acid Catalyst Temperature Time Yield
H₂SO₄ 60°C 6 h 70%
PVP-HPW* 80°C 4 h 65%

*PVP-HPW: Polyvinylpyrrolidone-supported phosphotungstic acid.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield Scalability Cost
Garazd’s Multi-Step 50%* Moderate Low
Halogenation-Cyclization ~15% Low High
Suzuki Coupling 85% High High
Oxidative Cyclization 68% Moderate Moderate
Pechmann Condensation 70% High Low

*Overall yield after two steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenyl)-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted coumarins .

Scientific Research Applications

4-(4-Methoxy-phenyl)-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 4-(4-Methoxy-phenyl)-chromen-2-one, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference ID
This compound C₁₆H₁₂O₃ 4-methoxyphenyl at C4 Antimicrobial, fluorescence properties
7-(4-Methoxy-benzyloxy)-6-hexyl-4-phenyl-chromen-2-one C₂₉H₂₈O₄ - 6-hexyl
- 7-(4-methoxybenzyloxy)
- 4-phenyl
Enhanced lipophilicity; potential anticancer activity
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one C₁₅H₉NO₅ - 3-hydroxy
- 4-nitrophenyl at C2
Significant antioxidant activity (DPPH IC₅₀: 12.5 µM); anti-inflammatory activity
2-(4-Chlorophenyl)-6-methoxychroman-4-one C₁₆H₁₃ClO₃ - 4-chlorophenyl at C2
- 6-methoxy
Anticancer and antiviral potential; crystal structure resolved (envelope conformation)
7-(3,5-Dimethyltriazol-1-yl)-3-(4-methoxy-phenyl)-chromen-2-one C₂₀H₁₇N₃O₃ - 7-triazole
- 3-(4-methoxyphenyl)
Improved metabolic stability; antimicrobial activity against M. tuberculosis (MIC: 8 µg/mL)

Q & A

Q. What are the key synthetic methodologies for preparing 4-(4-Methoxy-phenyl)-chromen-2-one and its derivatives?

The synthesis typically involves condensation reactions between substituted acetophenones and aldehydes, followed by cyclization. For example:

  • Claisen-Schmidt condensation : Reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with 4-methoxybenzaldehyde in ethanol under alkaline conditions (e.g., NaOH/KOH) forms the chalcone intermediate, which is then oxidized with hydrogen peroxide (H₂O₂) to yield the chromenone core .
  • Cyclization optimization : Temperature control (5–10°C) during condensation improves yield, while recrystallization from ethanol or DMF ensures purity .

Q. How can researchers confirm the structural integrity of synthesized this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy groups at C4 and C7) and chromenone backbone. IR spectroscopy validates carbonyl (C=O) and ether (C-O-C) functional groups .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and packing interactions (e.g., π–π stacking). Software like SHELXL refines disordered regions, common in methoxy-substituted derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antioxidant assays : DPPH radical scavenging and ferric-reducing power tests measure free-radical neutralization .
  • Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) assess inhibitory activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential .

Advanced Research Questions

Q. How can researchers address crystallographic challenges, such as disorder in methoxy-substituted chromenones?

  • Disorder refinement : Use SHELXL’s PART instruction to model overlapping atoms (e.g., methoxy groups with partial occupancy). Constraints (e.g., DFIX, SIMU) stabilize refinement .
  • Validation tools : Check R-factors (<5%), ADDSYM for missed symmetry, and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on chromenone derivatives?

  • Systematic substitution : Introduce electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OH, OCH₃) groups at C2, C4, or C7 to modulate bioactivity. For example:
    • Adding a 4-chlorophenyl group enhances antimicrobial activity .
    • Hydroxyl groups at C5/C7 improve antioxidant capacity .
  • Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., DNA gyrase for antimicrobial activity, EGFR for anticancer effects). Validate with MD simulations .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian).
  • High-resolution techniques : Employ synchrotron XRD for ambiguous crystals or LC-HRMS to confirm molecular mass .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C2, hydrophobic regions at C4) using Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME assess solubility, BBB permeability, and cytochrome P450 interactions to prioritize synthesizable candidates .

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